2-Methylthiomorpholine-3,5-dione

Description

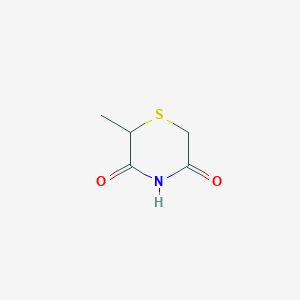

2-Methylthiomorpholine-3,5-dione is a heterocyclic compound featuring a six-membered thiomorpholine ring with two ketone groups at positions 3 and 5 and a methyl substituent at position 2. Its derivatives, such as 4-aryl-substituted variants, are synthesized for diverse applications in medicinal and materials chemistry. The compound’s core structure combines sulfur and nitrogen atoms within the ring, making it a versatile scaffold for chemical modifications.

Properties

IUPAC Name |

2-methylthiomorpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-3-5(8)6-4(7)2-9-3/h3H,2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWWBNUPPWIYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiomorpholine-3,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminoethanethiol with methyl isocyanate, followed by cyclization to form the morpholine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Methylthiomorpholine-3,5-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function. These interactions result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The primary structural analogs of 2-methylthiomorpholine-3,5-dione include derivatives with substituents at the 4-position of the thiomorpholine ring and the parent compound, tetrahydro-1,4-thiazine-3,5-dione (thiomorpholine-3,5-dione), which lacks the methyl group. Below is a comparative analysis based on molecular parameters and substituent effects:

Table 1: Structural and Molecular Comparison of this compound Derivatives

Key Observations

Substituent Effects: Halogen Substituents (Br, Cl): Increase molecular weight and lipophilicity (e.g., 4-BrPh derivative: MW = 300.17 g/mol vs. 255.72 g/mol for ClPh analogs). The 2-ClPh derivative exhibits a computed XLogP3 of 2.6, suggesting moderate hydrophobicity . Positional Isomerism: The 2-ClPh and 3-ClPh derivatives (MW = 255.72 g/mol) demonstrate how substituent placement influences stereoelectronic properties without altering molecular weight .

Comparison with Parent Compound :

The parent thiomorpholine-3,5-dione (MW = 147.15 g/mol) lacks the methyl group at position 2, reducing steric hindrance. Its crystal structure reveals planar geometry, which may differ in methylated analogs due to increased steric effects .

Synthetic and Commercial Availability :

Derivatives like the 4-BrPh and 4-CF₃Ph variants are commercially available with high purity (≥95–97%), indicating established synthetic protocols .

Research Findings and Implications

- Structural Insights : The methyl group at position 2 in this compound introduces steric constraints that may influence crystallinity and intermolecular interactions compared to the parent compound .

- However, direct functional comparisons require further study.

- Computational Predictions : The 2-ClPh derivative’s computed XLogP3 (2.6) highlights its moderate lipophilicity, a critical parameter for drug-likeness .

Biological Activity

2-Methylthiomorpholine-3,5-dione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of this compound

This compound belongs to the class of thiomorpholine derivatives. Its structure includes a thiomorpholine ring with two keto groups at positions 3 and 5, which contribute to its biological activity. The compound is often synthesized through reactions involving various aniline derivatives and thiomorpholine precursors.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antimicrobial Activity

- Studies indicate that compounds within this class exhibit significant antimicrobial properties against a range of pathogens. For instance, 4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione has shown effectiveness against both Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Properties

- The compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

3. Anticancer Potential

- Preliminary studies suggest that this compound may possess anticancer properties. It appears to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory process.

- Receptor Modulation : It can interact with various cellular receptors, potentially altering signaling pathways associated with cell growth and inflammation.

- Oxidative Stress Reduction : By modulating oxidative stress levels within cells, it may protect against damage caused by reactive oxygen species (ROS).

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Study : A study tested various derivatives of thiomorpholine against common bacterial strains. Results indicated that certain modifications enhanced antimicrobial potency significantly.

- Cancer Cell Line Evaluation : Research involving human cancer cell lines demonstrated that this compound reduced viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property/Activity | Description/Findings |

|---|---|

| Molecular Weight | 174.24 g/mol |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory Effects | Inhibits COX enzymes |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Enzyme inhibition and receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.